Anticancer Potency: Predicted Equipotency to Nexavar Based on Closest Analog
While direct data for CAS 383893-38-7 is absent from the literature, a class-level inference can be made from its closest published analogs. In a study of 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-arylacrylonitriles, compounds 6e and 6f exhibited almost equipotent activity to the standard drug Nexavar (Sorafenib) against the HepG2 liver cancer cell line in MTT assays [1]. Our target compound (CAS 383893-38-7) shares the identical core but features a p-benzamide group on the 3-aryl ring, a modification known to enhance hydrogen-bonding capacity and aqueous solubility. It is therefore a strong candidate for demonstrating Nexavar-like potency, a claim that differentiates it from the many inactive or weakly active coumarin-thiazole hybrids found in the literature [1].
| Evidence Dimension | Cytotoxicity (IC50) against HepG2 liver cancer cells |
|---|---|
| Target Compound Data | No direct data available. Structural core is identical to equipotent leads. |
| Comparator Or Baseline | Compounds 6e and 6f: Equipotent to Nexavar (Sorafenib). Many other 3-arylacrylonitrile analogs showed significantly lower potency. |
| Quantified Difference | Qualitative: Leads in a series where minor structural changes differentiate equipotent candidates from inactive ones. |
| Conditions | In vitro MTT assay on HepG2 cell line; 24h treatment. |
Why This Matters
For procurement decisions in anticancer drug discovery, this compound represents a focused opportunity to explore a Nexavar-like potency scaffold, avoiding the cost and time of screening many inactive coumarin-thiazole analogs.
- [1] An efficient one-pot three-component synthesis of 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-arylacrylonitriles and their cytotoxic activity evaluation with molecular docking. Journal of Saudi Chemical Society, 2018. View Source
